Sodium;3-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]propanoate
Description
Sodium;3-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]propanoate is a sodium salt of a propanoic acid derivative containing a substituted 1,3-oxazolidin-2-one core. The compound features a hydroxy group, two methyl substituents, and a 4-methylpent-3-enyl side chain on the oxazolidinone ring, which may influence its lipophilicity and stereoelectronic properties.
Properties
Molecular Formula |
C14H22NNaO5 |
|---|---|
Molecular Weight |
307.32 g/mol |
IUPAC Name |
sodium;3-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]propanoate |
InChI |
InChI=1S/C14H23NO5.Na/c1-10(2)6-5-8-13(3)14(4,19)15(12(18)20-13)9-7-11(16)17;/h6,19H,5,7-9H2,1-4H3,(H,16,17);/q;+1/p-1 |
InChI Key |
HISVLUJACXINMZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(=CCCC1(C(N(C(=O)O1)CCC(=O)[O-])(C)O)C)C.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;3-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]propanoate typically involves multiple steps. One common method involves the reaction of 4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolidine with 4-methylpent-3-enyl bromide under basic conditions to form the intermediate product. This intermediate is then reacted with sodium propanoate to yield the final compound. The reaction conditions often include the use of solvents like acetone and catalysts such as potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Sodium;3-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazolidinone ring can be reduced to form a more saturated ring structure.
Substitution: The propanoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxazolidinone ring may produce a more saturated ring structure.
Scientific Research Applications
Sodium;3-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Sodium;3-[4-hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]propanoate exerts its effects involves its interaction with specific molecular targets. The hydroxy group and oxazolidinone ring are key functional groups that can interact with enzymes and receptors, potentially inhibiting or activating their functions. The propanoate moiety may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related heterocyclic derivatives, focusing on core rings, substituents, solubility, and inferred properties.
Structural and Functional Group Analysis
Table 1: Key Structural and Functional Comparisons
Core Heterocycle Comparison
- 1,3-Oxazolidinone (Target Compound): A five-membered ring with oxygen and nitrogen atoms. The ring’s rigidity and hydrogen-bonding capacity (via the carbonyl and hydroxy groups) may enhance target binding in biological systems .
- Pyrazolone (): A five-membered ring with two adjacent nitrogen atoms. The enol tautomerism in pyrazolones can influence reactivity and solubility.
- Thiazole () : A five-membered ring with sulfur and nitrogen. Thiazoles often exhibit antimicrobial and anti-inflammatory activities.
- Isoxazolone () : A five-membered ring with oxygen and nitrogen in adjacent positions. Isoxazolones are prone to hydrolysis under acidic conditions.
Solubility and Bioavailability
- The sodium carboxylate group in the target compound confers high water solubility, making it suitable for parenteral formulations. In contrast, ester derivatives (e.g., ) exhibit lower solubility but better membrane permeability .
- Trisodium salts () and sulfonates () share high solubility due to ionic character, though their applications diverge (dyes vs. pharmaceuticals).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
